

O-Geranylconiferyl Alcohol: A Technical Guide to its Discovery, Isolation, and Biological Significance

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Compound of Interest

Compound Name: *O-geranylconiferyl alcohol*

Cat. No.: *B164797*

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Introduction

O-geranylconiferyl alcohol is a naturally occurring phenolic compound that has garnered interest in the scientific community for its potential pharmacological applications.^[1] As a derivative of coniferyl alcohol, a primary building block of lignin in plant cell walls, it features a geranyl group attached via an ether linkage.^{[1][2]} This structural modification contributes to its distinct bioactive properties, including potential antioxidant and antimicrobial activities.^[1] This technical guide provides a comprehensive overview of the discovery, isolation, and current understanding of **O-geranylconiferyl alcohol** from plant sources.

Discovery and Occurrence in Plants

O-geranylconiferyl alcohol has been isolated from a variety of plant species, primarily within the Rutaceae and Asteraceae families. Its discovery is documented in studies focusing on the phytochemical analysis of medicinal plants.

Key plant sources include:

- *Fagara rhetza* (Rutaceae): The bark of this Indonesian medicinal plant is a known source of **O-geranylconiferyl alcohol**.^[3]

- Zanthoxylum nitidum(Rutaceae): This herb is another reported source of the compound.[\[3\]](#)
- Zanthoxylum scandens(Rutaceae): The bark of this plant has also been found to contain **O-geranylconiferyl alcohol**.
- Ligularia kanaitzensis(Asteraceae): This plant has been reported to contain **O-geranylconiferyl alcohol**.[\[4\]](#)
- Ligularia duciformis(Asteraceae): Another species in the Ligularia genus from which the compound has been isolated.[\[4\]](#)

While the presence of **O-geranylconiferyl alcohol** has been confirmed in these species, quantitative data on its yield and concentration in different plant tissues is not extensively reported in the available literature.

Data Presentation

Chemical and Physical Properties

Property	Value	Reference
Molecular Formula	C ₂₀ H ₂₈ O ₃	[1] [4]
Molecular Weight	316.4 g/mol	[1] [4]
CAS Number	129350-09-0	[1] [4]
IUPAC Name	(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol	[4]
Boiling Point	469.9 °C	[1]
SMILES	<chem>CC(=CCC/C(=C/COC1=C(C=C(C=C1)/C=C/CO)OC)/C)C</chem>	[4]

Spectral Data

Technique	Key Data Points	Reference
LC-MS	Precursor m/z: 339.1926 [M+Na] ⁺	[4]
¹³ C NMR	Spectra available in public databases.	[4]
IR Spectra	Spectra available in public databases.	[4]

Experimental Protocols

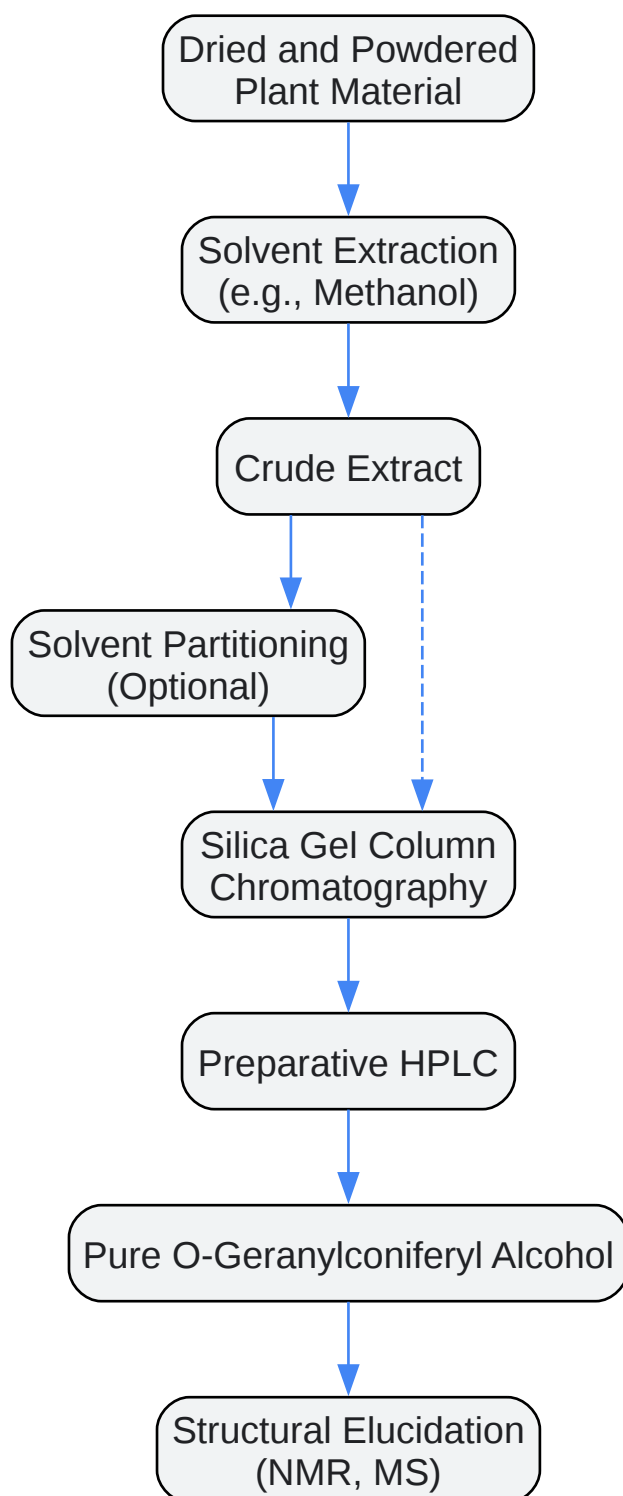
A detailed, standardized protocol for the extraction and isolation of **O-geranylconiferyl alcohol** is not universally established and may vary depending on the plant matrix. However, a general workflow for the isolation of phenylpropanoids from plant material can be adapted.

General Protocol for Phenylpropanoid Isolation

- Plant Material Preparation:
 - Air-dry the plant material (e.g., bark, roots, leaves) at room temperature.
 - Grind the dried material into a fine powder.
- Extraction:
 - Macerate the powdered plant material with a suitable organic solvent, such as methanol or a mixture of dichloromethane and methanol (1:1 v/v), at room temperature for an extended period (e.g., 24-48 hours).
 - Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.
- Fractionation (Optional):
 - The crude extract can be suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate

compounds based on their polarity.

- Chromatographic Purification:
 - Column Chromatography:
 - Subject the crude extract or a specific fraction to column chromatography on silica gel.
 - Elute the column with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent such as ethyl acetate.
 - Collect fractions and monitor them by thin-layer chromatography (TLC) to identify those containing the target compound.
 - High-Performance Liquid Chromatography (HPLC):
 - Further purify the fractions containing **O-geranylconiferyl alcohol** using preparative reverse-phase HPLC.
 - A typical mobile phase would consist of a gradient of methanol and water or acetonitrile and water.
 - Monitor the elution profile with a UV detector at a wavelength suitable for phenylpropanoids (e.g., 280 nm).
- Structure Elucidation:
 - Confirm the identity and purity of the isolated **O-geranylconiferyl alcohol** using spectroscopic techniques, including Nuclear Magnetic Resonance (^1H NMR, ^{13}C NMR) and Mass Spectrometry (MS).

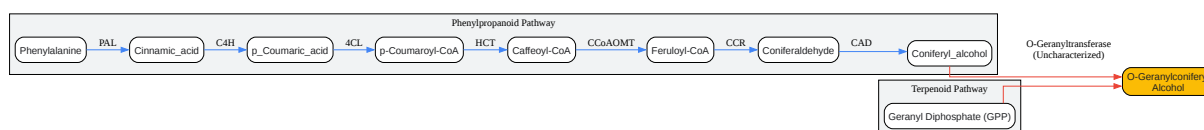


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A generalized workflow for the isolation of **O-geranylconiferyl alcohol**.

Biosynthesis

O-geranylconiferyl alcohol is a product of the phenylpropanoid pathway, a major route for the synthesis of a wide array of plant secondary metabolites. The biosynthesis begins with the amino acid phenylalanine and proceeds through a series of enzymatic steps to produce coniferyl alcohol. The final step in the formation of **O-geranylconiferyl alcohol** is the attachment of a geranyl moiety from geranyl diphosphate (GPP), a product of the terpenoid biosynthesis pathway. The specific enzyme catalyzing this O-geranylation step in plants has not yet been fully characterized.



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Biosynthetic pathway leading to **O-geranylconiferyl alcohol**.

Potential Signaling Pathways and Biological Activities

While the precise signaling pathways modulated by **O-geranylconiferyl alcohol** are still under investigation, its structural similarity to other bioactive phenylpropanoids and its reported antioxidant and antimicrobial properties suggest potential mechanisms of action.

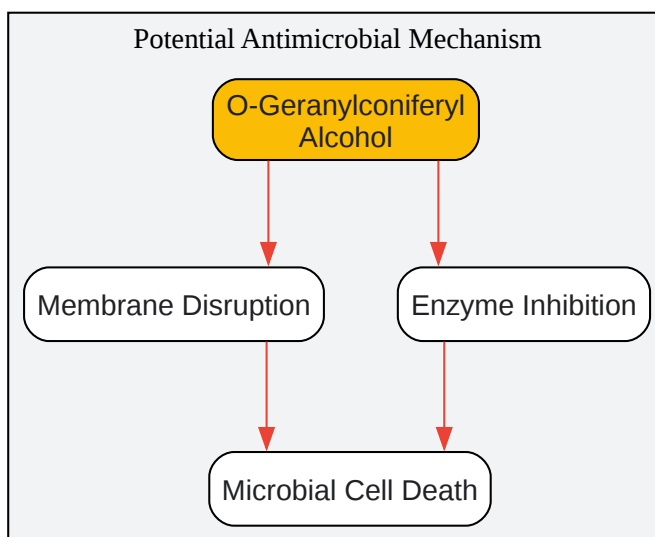
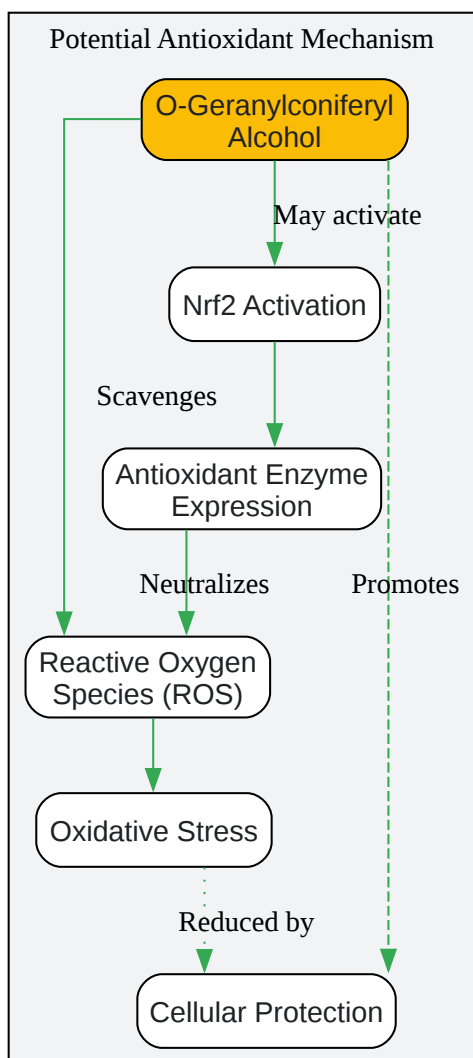
Antioxidant Activity

As a phenolic compound, **O-geranylconiferyl alcohol** is expected to possess antioxidant properties. This activity is likely mediated through the scavenging of reactive oxygen species (ROS), thereby mitigating oxidative stress. The potential signaling pathway could involve the

modulation of endogenous antioxidant systems, such as the Nrf2-ARE pathway, which upregulates the expression of antioxidant enzymes.

Antimicrobial Activity

The antimicrobial effects of **O-geranylconiferyl alcohol** may be attributed to its ability to disrupt microbial cell membranes, inhibit essential enzymes, or interfere with microbial signaling pathways. The lipophilic geranyl group could enhance its ability to interact with and penetrate microbial cell membranes.



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Hypothetical signaling pathways for **O-geranylconiferyl alcohol**.

Conclusion

O-geranylconiferyl alcohol is a promising natural product with potential applications in pharmacology and drug development. While its presence in several plant species is established, further research is needed to quantify its abundance, elucidate the specific enzymes involved in its biosynthesis, and fully characterize its mechanisms of action and signaling pathways. The development of standardized isolation protocols will be crucial for advancing the study of this and other related bioactive compounds.

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